Thromboxane A2 Potassium Salt

Overview

Description

Thromboxane A2 Potassium Salt is a biologically active metabolite derived from arachidonic acid. It is formed through the action of thromboxane A2 synthase on prostaglandin endoperoxide. This compound plays a crucial role in various biological processes, including platelet aggregation, vasoconstriction, and proliferation. Due to its significant impact on cardiovascular health, it has been extensively studied in the context of cardiovascular diseases and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thromboxane A2 Potassium Salt is synthesized from arachidonic acid via the cyclooxygenase pathway. The pivotal intermediate in this pathway is prostaglandin H2, which is converted to thromboxane A2 by thromboxane A2 synthase. The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors. The process requires precise control of temperature, pH, and enzyme concentrations to optimize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Thromboxane A2 Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral pH.

Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, with reaction conditions tailored to maintain the integrity of the compound.

Major Products: The major products formed from these reactions include thromboxane B2, a biologically inactive metabolite, and various substituted derivatives that retain biological activity .

Scientific Research Applications

Thromboxane A2 Potassium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the cyclooxygenase pathway and the synthesis of bioactive lipids.

Biology: Researchers utilize it to investigate the mechanisms of platelet aggregation and vasoconstriction.

Medicine: It is studied for its role in cardiovascular diseases, cancer progression, and inflammatory responses. .

Industry: The compound is used in the development of diagnostic assays and therapeutic agents targeting thromboxane pathways

Mechanism of Action

Thromboxane A2 Potassium Salt exerts its effects by binding to the thromboxane prostanoid receptor on the surface of platelets and vascular smooth muscle cells. This binding triggers a cascade of intracellular signaling events, leading to platelet activation, shape change, and aggregation. The compound also induces vasoconstriction by acting on vascular smooth muscle cells, thereby reducing blood flow and promoting hemostasis .

Comparison with Similar Compounds

Prostaglandin H2: The precursor to thromboxane A2, involved in various inflammatory and cardiovascular processes.

Thromboxane B2: A biologically inactive metabolite of thromboxane A2, used as a marker for thromboxane A2 synthesis.

12-Hydroxyheptadecatrienoic Acid: A by-product of thromboxane A2 synthesis with potential biological activities

Uniqueness: Thromboxane A2 Potassium Salt is unique due to its potent prothrombotic and vasoconstrictive properties. Unlike its similar compounds, it has a direct role in promoting platelet aggregation and vasoconstriction, making it a critical target for therapeutic interventions in cardiovascular diseases .

Biological Activity

Thromboxane A2 (TXA2) is a potent eicosanoid derived from arachidonic acid, primarily synthesized in platelets through the action of cyclooxygenase enzymes. Its potassium salt form, Thromboxane A2 Potassium Salt, exhibits significant biological activities that influence various physiological and pathological processes, particularly in cardiovascular health and disease.

TXA2 is known for its role as a vasoconstrictor and proaggregatory agent . It acts primarily by binding to the thromboxane receptor (TP), which is coupled to G-proteins that activate phospholipase C, leading to increased intracellular calcium levels and subsequent platelet activation and aggregation . The compound's potency in inducing platelet aggregation has made it a focal point in cardiovascular research, particularly concerning thrombus formation and hypertension.

Biological Activities

- Platelet Aggregation : TXA2 significantly enhances platelet aggregation. It stimulates the activation of new platelets and increases overall platelet aggregation, which is critical in thrombus formation during vascular injuries .

- Vasoconstriction : TXA2 induces vasoconstriction by promoting the contraction of vascular smooth muscle cells, contributing to increased blood pressure and the development of hypertension .

- Inflammation : TXA2 plays a role in inflammatory processes by promoting the production of pro-inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation .

Case Studies and Experimental Evidence

Several studies have investigated the effects of TXA2 in various models:

- Chronic Kidney Disease (CKD) : In stroke-prone spontaneously hypertensive rats (SHRSP), high salt intake was shown to exacerbate renal dysfunction through increased TXA2 synthesis. Treatment with a TXA2 receptor antagonist (ONO-8809) significantly attenuated renal damage and oxidative stress markers, indicating the detrimental role of TXA2 in CKD progression .

- Hypertension Models : Research has demonstrated that TXA2 levels are elevated in genetically hypertensive rats, suggesting its involvement in the pathophysiology of hypertension. The blockade of its receptor has been associated with reduced blood pressure and improved renal function .

- Ischemic Stroke : Elevated levels of TXB2 (the stable metabolite of TXA2) have been correlated with increased risk for ischemic events. Studies suggest that monitoring TXB2 could serve as a potential biomarker for vascular disease risk .

Data Summary

Properties

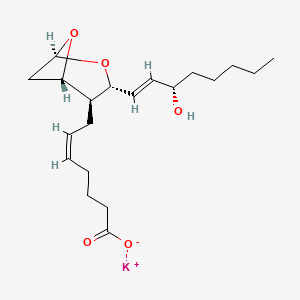

IUPAC Name |

potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQDUCSUDZWQQM-SFFQMIBFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31KO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858478 | |

| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98509-73-0 | |

| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.